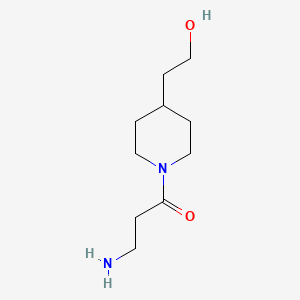

3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one

Description

Properties

IUPAC Name |

3-amino-1-[4-(2-hydroxyethyl)piperidin-1-yl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2/c11-5-1-10(14)12-6-2-9(3-7-12)4-8-13/h9,13H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBOPRTGRTRZDIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CCO)C(=O)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Similar compounds have been found to target protein kinase b (pkb or akt), an important component of intracellular signaling pathways regulating growth and survival.

Mode of Action

Compounds with similar structures have been found to provide atp-competitive, nano-molar inhibitors with selectivity for inhibition of pkb over the closely related kinase pka.

Biochemical Pathways

Similar compounds have been found to affect the phosphatidylinositol-3 kinase (pi3k) signaling pathway.

Biochemical Analysis

Biochemical Properties

3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one plays a crucial role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with receptor tyrosine kinases, which are critical for cell signaling and growth. The nature of these interactions often involves binding to the active site of the enzyme, thereby modulating its activity. Additionally, this compound can act as a substrate for certain enzymes, leading to the formation of biologically active metabolites.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the PI3K/Akt signaling pathway, which is essential for cell survival and proliferation. By altering the activity of this pathway, this compound can impact processes such as apoptosis, cell cycle progression, and metabolic regulation.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, this compound has been shown to inhibit certain kinases by binding to their ATP-binding sites, thereby preventing their activation. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings are critical for understanding its stability and long-term impact on cellular function. Studies have shown that this compound is relatively stable under physiological conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular function and promote cell survival. At higher doses, it may exhibit toxic or adverse effects, such as inducing apoptosis or causing metabolic dysregulation.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of active metabolites that further influence cellular function. Additionally, this compound can affect metabolic flux and alter the levels of key metabolites, thereby impacting overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes, allowing it to accumulate in specific tissues and exert its effects. The distribution of this compound is influenced by its interactions with binding proteins, which can modulate its localization and bioavailability.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus or mitochondria, through post-translational modifications and targeting signals. The localization of this compound within these compartments can influence its interactions with biomolecules and its overall biochemical effects.

Biological Activity

3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, with the molecular formula C10H20N2O2 and a molecular weight of 200.28 g/mol, is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the biochemical properties, cellular effects, molecular mechanisms, and research findings associated with this compound.

This compound features a piperidine ring substituted with an amino group and a hydroxyethyl group. Its structure allows it to interact with various biological targets, influencing multiple cellular processes.

This compound has been shown to play significant roles in several biochemical reactions:

- Enzyme Interactions : It interacts with receptor tyrosine kinases, which are crucial for cell signaling and growth.

- Cell Signaling Pathways : Influences pathways such as PI3K/Akt, essential for cell survival and proliferation.

Cellular Effects

The compound exhibits profound effects on various cell types and processes:

- Cell Function Modulation : It can enhance cellular function and promote cell survival at low doses, while higher doses may lead to cytotoxic effects.

- Gene Expression : Alters gene expression profiles in response to different dosages, indicating its role in transcriptional regulation.

The molecular mechanisms through which this compound operates include:

- Binding Affinity : It binds to specific biomolecules, leading to enzyme inhibition or activation. Notably, it inhibits certain kinases by occupying their ATP-binding sites.

- Metabolic Pathways : The compound is metabolized by cytochrome P450 enzymes, resulting in active metabolites that further influence cellular functions.

Temporal and Dosage Effects

Research on the temporal effects of this compound indicates that it remains stable under physiological conditions, showing minimal degradation over time. Its effects vary significantly with dosage in animal models:

| Dosage Range | Effect Observed |

|---|---|

| Low | Enhanced cell function |

| Moderate | Normal cellular activity |

| High | Cytotoxicity observed |

Transport and Distribution

The transport mechanisms of this compound involve specific transporters that facilitate its movement across cell membranes. This characteristic allows it to accumulate in specific tissues, enhancing its biological effects.

Subcellular Localization

The localization of this compound within cells is critical for its activity. It can be targeted to various cellular compartments (e.g., nucleus or mitochondria), which is facilitated by post-translational modifications and targeting signals.

Research Findings and Case Studies

Several studies have explored the biological activities of this compound:

- Antimicrobial Activity : In experiments involving conjugates of amino acids with piperidine derivatives, compounds similar to this compound exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .

- Anticancer Potential : The compound's interaction with various kinases suggests potential applications in cancer therapy, particularly in inhibiting pathways associated with tumor growth .

- Neuroprotective Effects : Preliminary studies indicate that derivatives of this compound may possess neuroprotective properties relevant to neurodegenerative diseases like Alzheimer's and Parkinson's .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Piperidine/Piperazine Ring

3-Amino-1-(4-(trifluoromethyl)piperidin-1-yl)propan-1-one

- Structural Difference : The 4-position of the piperidine ring bears a trifluoromethyl (-CF₃) group instead of hydroxyethyl.

- Properties : The -CF₃ group increases lipophilicity (logP) and metabolic stability but reduces aqueous solubility. This compound was discontinued by suppliers, likely due to synthesis challenges or suboptimal pharmacokinetics .

3-Amino-1-(4-hydroxypiperidin-1-yl)propan-1-one hydrochloride

- Structural Difference : A hydroxyl group is directly attached to the piperidine ring at the 4-position, lacking the ethylene spacer seen in the target compound.

- Properties : The hydroxyl group increases polarity, and the hydrochloride salt enhances solubility. However, the absence of a flexible hydroxyethyl chain may limit conformational adaptability in binding interactions .

3-Amino-1-[4-(pyridin-2-yl)piperazin-1-yl]propan-1-one

- Structural Difference : Replaces piperidine with a piperazine ring bearing a pyridinyl group.

- Properties : The piperazine ring introduces a second nitrogen, raising basicity and solubility. The pyridinyl group enables π-π stacking, making this compound suitable for targeting aromatic-rich binding pockets (e.g., kinase inhibitors) .

Modifications to the Propan-1-one Backbone

1-(4-(4-(Dimethylamino)piperidin-1-yl)phenyl)-3-(piperidin-1-yl)propan-1-one

- Structural Difference: A phenyl group and dimethylamino-piperidine substituent are appended to the propan-1-one core.

- The aromatic phenyl group may confer selectivity for hydrophobic targets, such as GPCRs .

3-(4-Aminopiperidin-1-yl)-1-(6-chloropyridin-3-yl)propan-1-one dihydrochloride

- Structural Difference : A chloropyridinyl group replaces the hydroxyethyl-piperidine moiety.

- The dihydrochloride salt improves solubility but may limit blood-brain barrier penetration .

Preparation Methods

Nucleophilic Substitution Reaction

- Reactants: Piperidine, 3-chloropropan-1-one (or equivalent halogenated ketone)

- Conditions: Basic medium (e.g., sodium hydroxide or potassium carbonate), polar aprotic solvent (e.g., dimethylformamide, DMF)

- Temperature: Typically heated to 60–100°C to drive the substitution

- Mechanism: The lone pair on the piperidine nitrogen attacks the electrophilic carbon of the 3-chloropropan-1-one, displacing the chloride ion and forming the piperidin-1-ylpropan-1-one intermediate.

Functionalization at the 4-Position with 2-Hydroxyethyl Group

Method A: Alkylation

- Reactants: 4-lithiated piperidine intermediate or 4-bromo/4-chloropiperidine derivative, 2-chloroethanol

- Conditions: Strong base (e.g., n-butyllithium) for lithiation, followed by reaction with 2-chloroethanol at low temperature

- Outcome: Introduction of the 2-hydroxyethyl substituent at the 4-position

Method B: Reductive Amination

- Reactants: 4-piperidinone derivative, ethylene glycol or 2-hydroxyethylamine

- Catalysts: Sodium cyanoborohydride (NaBH3CN) or other mild reducing agents

- Conditions: Mild acidic or neutral pH, room temperature to moderate heating

- Outcome: Conversion of the 4-keto group to the 4-(2-hydroxyethyl) substituent through reductive amination

Selective Reduction of Tetrahydropyridinylidene Salts (Alternative Route)

According to Hoffelner et al. (2021), a novel method involves the selective reduction of tetrahydropyridinylidene salts to prepare substituted piperidin-4-ones, which can be further functionalized to yield compounds like 3-amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one. This method offers high selectivity and potential for structural diversity in the piperidine ring system.

Industrial Production Considerations

- Continuous Flow Reactors: Industrial synthesis may employ continuous flow technology to optimize reaction parameters, improve heat and mass transfer, and increase yield and purity.

- Catalyst Use: Catalysts may be introduced to enhance reaction rates and selectivity, particularly in reduction or alkylation steps.

- Automated Systems: Process automation allows precise control over reaction conditions, minimizing side reactions and improving reproducibility.

Summary Table of Preparation Methods

Research Findings and Analysis

- The nucleophilic substitution route is well-established and provides good yields with straightforward purification.

- Alkylation at the 4-position requires careful control of regioselectivity and reaction conditions to avoid over-alkylation or side reactions.

- Reductive amination offers a milder alternative with potential for higher selectivity and fewer by-products.

- The selective reduction of tetrahydropyridinylidene salts represents an innovative approach that may allow access to a broader range of substituted piperidinones, facilitating the synthesis of derivatives like this compound with potentially improved efficiency and scalability.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Amino-1-(4-(2-hydroxyethyl)piperidin-1-yl)propan-1-one, and how do reaction conditions influence yield and purity?

- Methodology : The synthesis typically involves coupling 4-(2-hydroxyethyl)piperidine with an aminopropanone precursor under reflux conditions. Solvents like ethanol or methanol are used, often with acid/base catalysis to drive the reaction . Industrial-scale methods may employ continuous flow reactors for optimized purity and yield, but lab-scale synthesis focuses on stepwise purification (e.g., recrystallization from acetone) to isolate the product .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical for confirming its identity?

- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for verifying the piperidine ring, hydroxyethyl side chain, and ketone group. High-resolution mass spectrometry (HRMS) confirms molecular weight. For crystalline derivatives, X-ray diffraction using SHELX software (e.g., SHELXL for refinement) provides unambiguous structural validation .

Q. What preliminary biological screening approaches are recommended to assess this compound's activity?

- Methodology : Initial assays include:

- Enzyme inhibition studies : Testing against kinases or proteases via fluorescence-based assays.

- Cellular viability assays : Using MTT or resazurin in cell lines relevant to neurological or inflammatory diseases, given structural analogs' activity in similar contexts .

- Molecular docking : To predict interactions with targets like G-protein-coupled receptors (GPCRs) using software such as AutoDock Vina .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance enantiomeric purity or regioselectivity in derivatives of this compound?

- Methodology :

- Chiral catalysts : Use (R)- or (S)-BINOL derivatives to induce asymmetry during ketone formation.

- Temperature control : Lower reaction temperatures (e.g., 0–5°C) reduce side reactions in nucleophilic substitutions .

- Solvent screening : Polar aprotic solvents (e.g., DMF) may improve regioselectivity in piperidine functionalization .

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting or IR absorption bands)?

- Methodology :

- Dynamic NMR studies : To detect conformational exchange in the piperidine ring or hydroxyethyl group.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) predict vibrational frequencies and compare them with experimental IR data .

- Cocrystallization : Co-crystallizing with a reference compound (e.g., a known inhibitor) clarifies ambiguous electron density maps in X-ray structures .

Q. What strategies are effective for studying this compound's interactions with biological macromolecules?

- Methodology :

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics to proteins (e.g., serum albumin for pharmacokinetic profiling).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) of ligand-receptor binding.

- Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution .

Q. How does the hydroxyethyl group on the piperidine ring influence bioactivity compared to analogs with fluorine or methyl substitutions?

- Methodology :

- Comparative SAR studies : Synthesize analogs (e.g., 3-Amino-1-(4-fluoropiperidin-1-yl)propan-1-one) and test in parallel assays.

- Lipophilicity assays : Measure logP values to correlate hydroxyethyl's polarity with membrane permeability.

- Metabolic stability : Use liver microsomes to assess hydroxylation susceptibility vs. fluorinated derivatives .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.